Chemoselective Synthesis Efficiency
A chemoselective synthetic route for 2'-O-methylguanosine, utilizing methylene-bis-(diisopropylsilyl chloride) (MDPSCl2) as a novel 3',5'-O-protecting group, achieves a 61% overall yield from guanosine in three steps without requiring protection of the guanine nucleobase [1]. This contrasts with other 2'-O-methyl ribonucleosides (A, C, U), which typically require nucleobase protection during methylation [2], a difference that can simplify large-scale synthesis and reduce processing costs.
| Evidence Dimension | Synthesis Efficiency |
|---|---|
| Target Compound Data | 61% overall yield from guanosine in 3 steps |
| Comparator Or Baseline | 2'-O-methyl derivatives of other common ribonucleosides (A, C, U) typically require nucleobase protection for methylation [2]. |
| Quantified Difference | Not directly quantifiable across different synthetic routes, but the process for guanosine is described as efficient and chemoselective without base protection, a key differentiator. |
| Conditions | 3-step synthesis using MDPSCl2 protecting group and NaHMDS base; 2'-O-methylation of other nucleosides typically uses CH3I/Ag2O on protected nucleosides [2]. |
Why This Matters
The simpler synthesis without nucleobase protection can translate to lower cost, fewer steps, and higher potential throughput in industrial manufacturing compared to the synthesis of other 2'-O-methyl nucleosides.
- [1] Chow, S. et al. Novel synthesis of 2′-O-methylguanosine. Bioorg. Med. Chem. Lett. 2003, 13 (10), 1767-1769. View Source
- [2] Synthesis and hybridization studies on two complementary nona(2'-O-methyl)ribonucleotides. Scholar Archive. View Source
